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molecular formula C10H10O2 B196252 5-Acetyl-2,3-dihydrobenzo[b]furan CAS No. 90843-31-5

5-Acetyl-2,3-dihydrobenzo[b]furan

Cat. No. B196252
M. Wt: 162.18 g/mol
InChI Key: MMVUJVASBDVNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303628B1

Procedure details

*5-Bromoacetyl-2,3-dihydro-1-benzofuran was prepared from 5-acetyl-2,3-dihydro-1-benzofuran according to the procedure for preparing 3-bromoacetyl-5,6,7,8-tetrahydroisoquinoline described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromoacetyl-5,6,7,8-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][CH2:10][CH2:9][C:8]=2[CH:12]=1)(=[O:3])[CH3:2].[Br:13]CC(C1N=CC2CCCCC=2C=1)=O>>[Br:13][CH2:2][C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][CH2:10][CH2:9][C:8]=2[CH:12]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(CCO2)C1
Name
3-bromoacetyl-5,6,7,8-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C=1N=CC=2CCCCC2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C=1C=CC2=C(CCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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